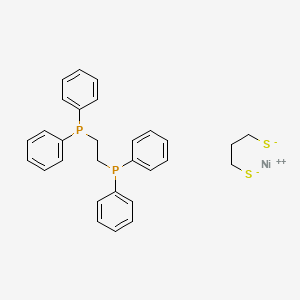
(1,3-Propanedithiolate)(1,2-bis(diphenylphosphino)ethane)nickel(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Propanedithiolate)(1,2-bis(diphenylphosphino)ethane)nickel(II) is a coordination compound that features a nickel(II) center coordinated by a 1,3-propanedithiolate ligand and a 1,2-bis(diphenylphosphino)ethane ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Propanedithiolate)(1,2-bis(diphenylphosphino)ethane)nickel(II) typically involves the reaction of nickel(II) salts with 1,3-propanedithiol and 1,2-bis(diphenylphosphino)ethane under controlled conditions. One common method involves the following steps:
- Dissolution of nickel(II) chloride in an appropriate solvent such as ethanol or acetonitrile.
- Addition of 1,3-propanedithiol to the solution, followed by stirring at room temperature.
- Introduction of 1,2-bis(diphenylphosphino)ethane to the reaction mixture.
- Stirring the mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- Isolation of the product by filtration and purification through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
化学反応の分析
Types of Reactions
(1,3-Propanedithiolate)(1,2-bis(diphenylphosphino)ethane)nickel(II) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species or to nickel metal.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
Oxidation: Oxidized nickel species and corresponding oxidized ligands.
Reduction: Reduced nickel species or nickel metal.
Substitution: New coordination compounds with different ligands.
科学的研究の応用
Chemistry
Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation and cross-coupling reactions.
Materials Science: It is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine
Biomimetic Studies: The compound is used in studies that mimic the active sites of metalloenzymes.
Drug Development: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug synthesis.
Industry
Electronics: The compound is investigated for its potential use in electronic devices due to its conductive properties.
Environmental Applications: It is studied for its ability to catalyze the degradation of environmental pollutants.
作用機序
The mechanism by which (1,3-Propanedithiolate)(1,2-bis(diphenylphosphino)ethane)nickel(II) exerts its effects depends on the specific application. In catalysis, the nickel center often acts as the active site, facilitating various chemical transformations through coordination and activation of substrates. The 1,3-propanedithiolate and 1,2-bis(diphenylphosphino)ethane ligands play crucial roles in stabilizing the nickel center and modulating its reactivity.
類似化合物との比較
Similar Compounds
- Nickel(II) hydroxide
- Nickel(II) oxide
- Nickel(II) sulfide
Comparison
Compared to other nickel(II) compounds, (1,3-Propanedithiolate)(1,2-bis(diphenylphosphino)ethane)nickel(II) is unique due to its specific ligand environment, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in catalysis and materials science, where tailored reactivity and stability are crucial.
特性
分子式 |
C29H30NiP2S2 |
|---|---|
分子量 |
563.3 g/mol |
IUPAC名 |
2-diphenylphosphanylethyl(diphenyl)phosphane;nickel(2+);propane-1,3-dithiolate |
InChI |
InChI=1S/C26H24P2.C3H8S2.Ni/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;4-2-1-3-5;/h1-20H,21-22H2;4-5H,1-3H2;/q;;+2/p-2 |
InChIキー |
ZIWCIKQPWCDHPK-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(C[S-])C[S-].[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



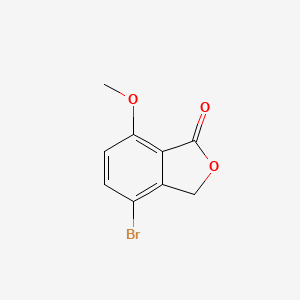


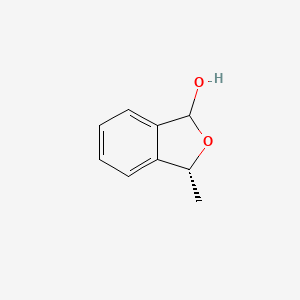
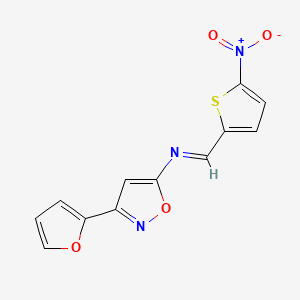
![(4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B12874570.png)
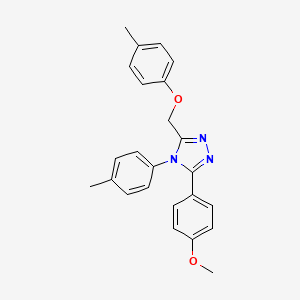
![(10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine](/img/structure/B12874578.png)
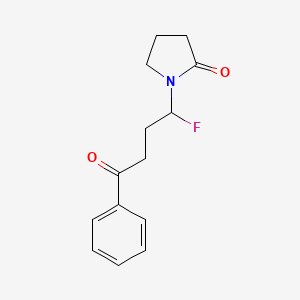


![N-(2-Thiophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12874608.png)

